3-Ethyl-1-fluoro-5-methylbenzene
Description
3-Ethyl-1-fluoro-5-methylbenzene is a substituted aromatic hydrocarbon with the molecular formula C₉H₁₁F and a molar mass of 138.18 g/mol. The compound features a benzene ring substituted with fluorine at position 1, an ethyl group at position 3, and a methyl group at position 3. These substituents influence its electronic and steric properties:
- Fluorine exerts a strong electron-withdrawing inductive (-I) effect, deactivating the aromatic ring toward electrophilic substitution.
- Ethyl and methyl groups donate electrons via hyperconjugation and inductive (+I) effects, activating specific regions of the ring.
This interplay of substituents makes the compound distinct in reactivity and physicochemical behavior compared to structurally similar halogenated or alkylated benzenes.
Properties
Molecular Formula |
C9H11F |
|---|---|
Molecular Weight |
138.18 g/mol |
IUPAC Name |
1-ethyl-3-fluoro-5-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-3-8-4-7(2)5-9(10)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
SANMLBOHAXBMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Molecular Weight and Polarity :
- The chloro-ethenyl analog (156.58 g/mol) has a higher molar mass than this compound due to chlorine’s atomic weight and the ethenyl group’s unsaturation .
- The ethyl-methyl substitution in the target compound increases hydrophobicity compared to smaller substituents like ethenyl or chlorine.
Reactivity :
- Chlorine’s strong -I effect in the chloro-ethenyl compound likely deactivates the ring more significantly than fluorine in the target compound.
- Ethyl and methyl groups in this compound may direct electrophilic attacks to positions ortho/para to the alkyl groups, despite fluorine’s deactivation.
Thermal Properties :
- Ethenyl (vinyl) groups in the chloro-ethenyl analog may lower boiling points due to reduced intermolecular forces compared to alkyl-substituted analogs .
Research Findings and Limitations
- Synthetic Applications : The chloro-ethenyl compound is often used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its reactive ethenyl group, whereas the ethyl-methyl analog may serve as a building block for agrochemicals or pharmaceuticals requiring steric bulk .
- Data Gaps : Direct experimental comparisons (e.g., NMR shifts, reaction kinetics) between these compounds are scarce. Most inferences are derived from substituent effects rather than empirical studies.
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